molecular formula C14H9ClN2O2S B12549733 Benzo(b)thiophen-3-amine, N-(4-chlorophenyl)-2-nitro- CAS No. 149338-07-8

Benzo(b)thiophen-3-amine, N-(4-chlorophenyl)-2-nitro-

Cat. No.: B12549733
CAS No.: 149338-07-8
M. Wt: 304.8 g/mol
InChI Key: JQJWQLSRZLNBGR-UHFFFAOYSA-N
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Description

Benzo(b)thiophen-3-amine, N-(4-chlorophenyl)-2-nitro- is a heteroaromatic compound that belongs to the benzothiophene family. These compounds are known for their diverse biological and pharmacological properties, making them valuable in various fields such as medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo(b)thiophen-3-amine, N-(4-chlorophenyl)-2-nitro- typically involves coupling reactions and electrophilic cyclization reactions. One common method includes the reaction of 3-aminobenzo[b]thiophene with 4-chloronitrobenzene under specific conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Benzo(b)thiophen-3-amine, N-(4-chlorophenyl)-2-nitro- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

Benzo(b)thiophen-3-amine, N-(4-chlorophenyl)-2-nitro- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzo(b)thiophen-3-amine, N-(4-chlorophenyl)-2-nitro- involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzo(b)thiophen-3-amine, N-(4-chlorophenyl)-2-nitro- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted applications in medicinal chemistry and materials science .

Properties

CAS No.

149338-07-8

Molecular Formula

C14H9ClN2O2S

Molecular Weight

304.8 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-nitro-1-benzothiophen-3-amine

InChI

InChI=1S/C14H9ClN2O2S/c15-9-5-7-10(8-6-9)16-13-11-3-1-2-4-12(11)20-14(13)17(18)19/h1-8,16H

InChI Key

JQJWQLSRZLNBGR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)[N+](=O)[O-])NC3=CC=C(C=C3)Cl

Origin of Product

United States

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